molecular formula C14H21NO2 B4502407 2-(3,4-dimethylphenoxy)-N-propylpropanamide

2-(3,4-dimethylphenoxy)-N-propylpropanamide

Cat. No.: B4502407
M. Wt: 235.32 g/mol
InChI Key: NTQKAUPRFNJPPK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Detection Techniques

A method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels through scintillation autography (fluorography) using a dehydration process in dimethyl sulphoxide and soaking in a solution of 2,5-diphenyloxazole in dimethylsulphoxide was developed. This technique, which allows for the detection of low-energy β-particles from 3H, demonstrates the application of dimethylphenoxy derivatives in enhancing radiographic imaging processes (Bonner & Laskey, 1974).

Pharmacological Studies

Research on 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH) investigated its effects on L-type calcium current and sodium current in single ventricular myocytes of guinea pigs. The study found DDPH to decrease these currents in a concentration-dependent manner, suggesting its potential use in exploring cardiac pharmacology and ion channel modulation (Hu & Qian, 2001).

Synthesis and Chemical Analysis

The synthesis of iodine-131 labeled compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, showcases the use of dimethylphenoxy derivatives in the creation of radioactively labeled molecules for medical imaging and research purposes. These compounds' body distribution was studied in rats, offering insights into their potential for brain scanning applications in nuclear medicine (Braun et al., 1977).

Analytical Chemistry

A study introduced a new fluorescent probe for sensitive detection of carbonyl compounds in water samples, utilizing 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide. This research highlights the role of dimethylphenoxy derivatives in developing analytical methods for environmental monitoring and chemical analysis (Houdier et al., 2000).

Molecular Interaction Studies

Investigations into the inhibitory effects of DDPH on components of the delayed rectifier potassium current in guinea pig ventricular cells provide a glimpse into the potential of dimethylphenoxy derivatives in cardiac electrophysiology research. Such studies contribute to our understanding of heart function and the development of treatments for cardiac disorders (Zhong et al., 2002).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-8-15-14(16)12(4)17-13-7-6-10(2)11(3)9-13/h6-7,9,12H,5,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQKAUPRFNJPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.